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molecular formula C11H18N2O2 B8659780 ethyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate

ethyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B8659780
M. Wt: 210.27 g/mol
InChI Key: IQQXXBQOAYYBRE-UHFFFAOYSA-N
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Patent
US07897762B2

Procedure details

In ethanol (10 mL) was placed the tert-butylhydrazine hydrochloride (1.35 g, 10.8 mmol) and ethyl 2-((dimethylaminomethylene)-3-oxobutanoate (2.00 g, 10.8 mmol). The mixture warmed to reflux and stirred for 2 hrs, cooled to RT and stirred overnight. The mixture was evaporated at reduced pressure to give an oil which was dissolved in ether (25 mL) and washed successively with water (25 mL), saturated sodium bicarbonate (25 mL) and brine (25 mL), dried (Na2SO4 and evaporated at reduced pressure to give an oil. The oil was purified by chromatography (Biotage S1-25 column, 10-40% ethyl acetate/Hex 750 mL) to give ethyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate (1.48 g, 65% yield) as an oil. MS (ESI) m/z: 211.0 (M+H+).
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
(dimethylaminomethylene)-3-oxobutanoate
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH:6][NH2:7])([CH3:5])([CH3:4])[CH3:3].CN([CH:11]=[C:12]([C:16](=O)[CH3:17])[C:13]([O-:15])=[O:14])C.[CH2:19](O)[CH3:20]>CCOCC>[C:2]([N:6]1[C:16]([CH3:17])=[C:12]([C:13]([O:15][CH2:19][CH3:20])=[O:14])[CH:11]=[N:7]1)([CH3:5])([CH3:4])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
Cl.C(C)(C)(C)NN
Step Two
Name
(dimethylaminomethylene)-3-oxobutanoate
Quantity
2 g
Type
reactant
Smiles
CN(C)C=C(C(=O)[O-])C(C)=O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil which
WASH
Type
WASH
Details
washed successively with water (25 mL), saturated sodium bicarbonate (25 mL) and brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by chromatography (Biotage S1-25 column, 10-40% ethyl acetate/Hex 750 mL)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)N1N=CC(=C1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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